molecular formula C15H26N2O2 B6136315 1-[(1-propionyl-4-piperidinyl)carbonyl]azepane

1-[(1-propionyl-4-piperidinyl)carbonyl]azepane

Katalognummer B6136315
Molekulargewicht: 266.38 g/mol
InChI-Schlüssel: JPESLKOPUCPCQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1-propionyl-4-piperidinyl)carbonyl]azepane, commonly known as PACAP-27, is a neuropeptide that has gained significant attention in the scientific community for its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family and is widely distributed in the central and peripheral nervous systems.

Wirkmechanismus

PACAP-27 exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is mainly responsible for the neuroprotective effects of PACAP-27, while the VPAC1 and VPAC2 receptors mediate its effects on the cardiovascular and immune systems. The binding of PACAP-27 to its receptors activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), protein kinase A (PKA), and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects:
PACAP-27 has been shown to have a variety of biochemical and physiological effects. It can increase cerebral blood flow, reduce oxidative stress, and inhibit apoptosis. PACAP-27 also has anti-inflammatory effects and can modulate the immune response. In addition, it has been shown to enhance synaptic plasticity and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using PACAP-27 in lab experiments is its specificity for the PAC1 receptor, which allows for targeted effects. However, PACAP-27 can be difficult to work with due to its instability and short half-life. Additionally, the cost of synthesizing PACAP-27 can be prohibitive for some researchers.

Zukünftige Richtungen

There are several potential future directions for research on PACAP-27. One area of interest is the development of PAC1 receptor agonists and antagonists for therapeutic use. Another area of research is the use of PACAP-27 in combination with other drugs for enhanced neuroprotection. Additionally, further study is needed to fully understand the mechanisms underlying the effects of PACAP-27 on the immune system and cardiovascular system.

Synthesemethoden

PACAP-27 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling the amino acid residues in a stepwise manner on a solid support. The synthesized peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

PACAP-27 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects against ischemic injury, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. PACAP-27 has also been studied for its potential use in treating migraine headaches, depression, and anxiety disorders.

Eigenschaften

IUPAC Name

1-[4-(azepane-1-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-2-14(18)16-11-7-13(8-12-16)15(19)17-9-5-3-4-6-10-17/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPESLKOPUCPCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Azepane-1-carbonyl)piperidin-1-yl]propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.